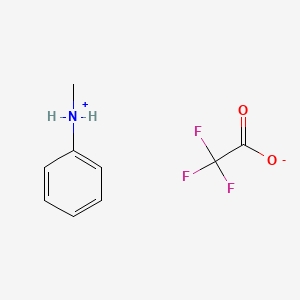

N-Methylaniline trifluoroacetate

描述

Contextualization within Amine Salts and Trifluoroacetate (B77799) Chemistry

Amine salts are a class of organic compounds formed from the reaction of an amine with an acid. In this case, the nitrogen atom of N-methylaniline acts as a base, accepting a proton from the highly acidic trifluoroacetic acid. Trifluoroacetic acid (TFA) is a strong carboxylic acid due to the electron-withdrawing effect of the three fluorine atoms, which stabilizes the resulting trifluoroacetate anion. researchgate.net This stability makes the trifluoroacetate a good leaving group in certain reactions and influences the reactivity of the corresponding cation. The formation of the salt modifies the properties of the parent amine, such as its solubility and reactivity, making it suitable for specific synthetic applications. nih.gov

The trifluoroacetate moiety is significant in organic chemistry for several reasons. It is often used as a counterion for amines, and its presence can facilitate purification and handling of these compounds. nih.gov Furthermore, trifluoroacetic acid itself is a versatile reagent and catalyst in a wide array of organic transformations, including rearrangements and deprotection steps. researchgate.neteurekaselect.com

Significance in Modern Organic Synthesis and Chemical Methodologies

N-Methylaniline trifluoroacetate is recognized as a reagent in organic synthesis. One of its documented functions is as an α-methylating agent for ketones. cymitquimica.com This application highlights its role in the formation of carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules. Additionally, it has been noted to activate internucleotide decoupling upon removal, suggesting its utility in nucleic acid chemistry. cymitquimica.com

The synthesis of N-methylaniline itself, the precursor to the trifluoroacetate salt, can be achieved through various methods, including the reaction of aniline (B41778) with dimethyl sulfate (B86663) or the reaction of aniline with methanol (B129727) in the presence of a catalyst. chemicalbook.comgoogle.com The subsequent reaction with trifluoroacetic acid yields the salt. The use of trifluoroacetate salts of amines is a common strategy in multi-step syntheses. For instance, after deprotection of an amine with trifluoroacetic acid, the resulting TFA salt can sometimes be used directly in subsequent reactions, such as amide couplings, by adding a base in situ to liberate the free amine. reddit.com

Overview of Research Trajectories and Scholarly Contributions

Research involving this compound and related compounds points towards its specialized applications rather than broad, general use. Scholarly work has focused on its role as a specific reagent for certain transformations. For example, its application as an α-methylating agent for ketones has been documented. cymitquimica.com The broader context of trifluoroacetic acid and its salts in organic synthesis is a subject of extensive review, covering its use as a solvent, catalyst, and reagent in numerous chemical reactions. researchgate.neteurekaselect.com

The study of trifluoroacetylation of amines is another relevant area of research, as it provides a method for protecting amine groups during complex syntheses. google.com The relative ease of removal of the trifluoroacetyl protecting group under mild conditions makes this a valuable technique. While this compound is the salt and not the N-acylated derivative, the underlying chemistry of trifluoroacetic acid and amines is closely related.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₀F₃NO₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 221.18 g/mol | sigmaaldrich.comnih.govcymitquimica.com |

| Appearance | White to light gray to light yellow powder to crystal | cymitquimica.com |

| Melting Point | 65-66 °C | sigmaaldrich.com |

| CAS Number | 29885-95-8 | sigmaaldrich.comnih.gov |

Structure

2D Structure

属性

IUPAC Name |

methyl(phenyl)azanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.C2HF3O2/c1-8-7-5-3-2-4-6-7;3-2(4,5)1(6)7/h2-6,8H,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXJGCVOHDSYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]C1=CC=CC=C1.C(=O)(C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184006 | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29885-95-8 | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29885-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029885958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylanilinium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Preparation Methodologies

Fundamental Acid-Base Proton Transfer Synthesis

The most direct method for synthesizing N-Methylaniline trifluoroacetate (B77799) is through the neutralization reaction between a Brønsted acid and a Lewis base. rsc.org This process is typically straightforward and cost-effective. nih.gov

N-Methylaniline trifluoroacetate is formed by the simple proton transfer from trifluoroacetic acid to N-methylaniline. rsc.orgnih.gov This exothermic reaction involves the neutralization of the basic N-methylaniline with the strong trifluoroacetic acid. nih.gov The resulting salt is comprised of the N-methylanilinium cation and the trifluoroacetate anion. nih.govsigmaaldrich.comscbt.com The reaction is generally performed under solventless conditions at ambient temperatures, especially when weaker acids are used. rsc.org

A study on the trifluoroethylation of amines demonstrated that when N-methylaniline and trifluoroacetic acid are in equimolar amounts, the amide product is formed in moderate yield, with no formation of the trifluoroethylated amine. nih.gov However, increasing the amount of trifluoroacetic acid to 1.75 equivalents results in an 80% yield of the fluorinated amine and only 6% of the amide. nih.gov

The synthesis of protic ionic liquids can be optimized to enhance their properties for specific applications. Key considerations for optimization include maximizing fluidity and catalyzing proton hopping behavior. aip.org One approach to enhance proton transport is to use cations with multiple basic sites, which provides more locations for proton transfer. aip.org Another strategy involves creating mixtures of ionic liquids and salts to improve properties like capacitance and ion mobility. aip.orgornl.gov For instance, an optimal capacitance was achieved with a mixture of 1-butyl imidazole (B134444) (BuIM) and bis(trifluoromethanesulfonyl)imide (HNTf2) in a 0.8:0.2 ratio, which led to increased particle mobility. ornl.gov While not directly involving this compound, these principles of mixing components to fine-tune properties are applicable to its synthesis and formulation for specific uses.

The synthesis of N-methylaniline itself can be optimized to produce a high-purity product with minimal byproducts like N,N-dimethylaniline. google.com One method involves reacting aniline (B41778) with methanol (B129727) in the liquid phase at temperatures between 200 to 250 °C and pressures of 50 to 150 atmospheres, using a specific copper and chromium-based catalyst. google.com

High-Throughput Screening Approaches for Protic Ionic Liquid Formation

High-throughput screening (HTS) has emerged as a powerful tool for the rapid discovery and optimization of protic ionic liquids (PILs). rsc.orgbohrium.comresearchgate.net This methodology allows for the parallel synthesis and screening of large libraries of acid-base combinations to identify promising PIL candidates with desired properties. rsc.orgresearchgate.net

An integrated HTS strategy has been developed to discover multifunctional ionic liquids for chemical processes. bohrium.com This involves designing a fluorescence-enhancing probe reaction to screen large pools of ionic liquids, which has proven valuable for identifying catalysts when reaction mechanisms are unclear. bohrium.com In one application, a simple HTS method was used to screen various aniline derivatives against different acids to identify combinations that form PILs. researchgate.net This was followed by a more precise screening using a robotic synthesis platform. researchgate.net

Machine learning models are also being developed to predict the properties of ionic liquids, such as viscosity, which is a critical parameter for many industrial applications. osti.govornl.govornl.gov These models are trained on large datasets of ionic liquids and can accurately predict properties, aiding in the high-throughput screening process. osti.govornl.govornl.gov

Preparation within Specific Chemical Transformations

This compound can be generated in-situ to serve specific roles in chemical reactions, such as acting as a catalyst or facilitating the removal of protecting groups.

Protic ionic liquids are frequently used as Brønsted acid and/or Lewis base catalysts, sometimes also functioning as the reaction solvent. rsc.org Their ability to be generated in-situ makes them versatile for various organic transformations. rsc.org While direct examples of in-situ generation of this compound for catalysis are not prevalent in the searched literature, the principles of using PILs in catalysis are well-established. rsc.orgelectrochem.orgresearchgate.netmdpi.com For example, PILs have been shown to catalyze Knoevenagel and Michael additions, as well as Beckmann rearrangements. rsc.org In some catalytic systems, ionic liquids are supported on solid phases to create heterogeneous catalysts, which simplifies catalyst separation and reuse. mdpi.commdpi.com

Trifluoroacetic acid (TFA) is a widely used reagent for the cleavage of various protecting groups in organic synthesis, including Boc, O-triethyl silyl, and O-p-methoxyphenyl groups. commonorganicchemistry.comresearchgate.net Its effectiveness stems from its strong acidity and volatility, which allows for easy removal after the reaction. researchgate.net

While N-methylaniline itself is not a protecting group, the combination of an aniline derivative with TFA can be relevant in deprotection schemes. For instance, traditional deprotection strategies using TFA have been employed for the removal of the indole-N-Boc protecting group, although with limited success in some complex cases. researchgate.net The trifluoroacetyl group, derived from TFAA, is a robust protecting group for amines and alcohols that is resistant to nitrolysis but can be readily removed under mild conditions. researchgate.net A three-component system including a Lewis acid, a mild protic acid like hexafluoroisopropanol, and a reducing agent has been developed for the mild removal of O-, N-, and S-trityl protecting groups. rsc.org

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for the characterization of N-Methylaniline trifluoroacetate (B77799). Studies using ¹H, ¹³C, and conceptually, ²⁹Si NMR, provide a comprehensive picture of the compound's formation, ionic structure, and its potential interactions in various chemical systems.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy is instrumental in confirming the identity and ionic character of N-Methylaniline trifluoroacetate. It allows for detailed analysis of the proton environments within the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the N-methyl protons, and the crucial N-H proton of the anilinium cation. chemicalbook.com In a solvent like DMSO-d₆, these protons have distinct chemical shifts. The aromatic protons typically appear as a complex multiplet in the range of 7.05-7.34 ppm, while the N-methyl protons show a singlet around 2.84 ppm. chemicalbook.com

A particularly significant signal is that of the ammonium (B1175870) proton (N-H), which appears far downfield, with a reported chemical shift of approximately 9.7 ppm in DMSO-d₆. chemicalbook.com The position of this peak is highly sensitive to the extent of proton transfer and hydrogen bonding. The acidic N-H proton can undergo chemical exchange with other labile protons, such as those from water or the carboxylic acid of trifluoroacetic acid (TFA) itself. blogspot.comnih.gov This exchange is often rapid on the NMR timescale, leading to a single, averaged resonance peak. blogspot.com For instance, adding TFA to a sample containing exchangeable protons (like -OH or -NH) results in a single broad resonance, as the acid's -COOH proton exchanges with the sample's protons. blogspot.com This principle underscores the dynamic nature of the proton in this protic ionic liquid.

The use of a deuterated solvent like D₂O leads to the exchange of the labile N-H proton with deuterium, causing its signal to disappear from the ¹H NMR spectrum, a common technique for identifying exchangeable protons. chemicalbook.comblogspot.com In D₂O, the aromatic proton signals shift to around 7.45-7.57 ppm and the N-methyl signal to about 3.08 ppm. chemicalbook.com

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Chemical Shift (δ) in D₂O (ppm) |

| N-H | 9.7 | Signal removed by exchange |

| Aromatic (C₆H₅) | 7.340 | 7.571 |

| Aromatic (C₆H₅) | 7.08 | 7.510 |

| Aromatic (C₆H₅) | 7.05 | 7.447 |

| N-Methyl (CH₃) | 2.835 | 3.077 |

Data sourced from ChemicalBook for a 399.65 MHz spectrometer. chemicalbook.com

¹H NMR spectroscopy provides unequivocal proof of the proton transfer from trifluoroacetic acid to N-methylaniline, which is the defining step in the formation of this ionic compound. researchgate.net In the synthesis of a PIL, a Brønsted acid (trifluoroacetic acid) reacts with a Brønsted base (N-methylaniline). A complete proton transfer results in the formation of a cation (N-methylanilinium) and an anion (trifluoroacetate).

Spectroscopic evidence for this transfer is clear. The ¹H NMR spectrum of pure trifluoroacetic acid shows a characteristic signal for its carboxylic acid proton at a chemical shift of around 11.5 ppm or higher. blogspot.comresearchgate.net Upon successful formation of the this compound salt, this acidic proton signal disappears completely. researchgate.net Concurrently, a new downfield signal appears, corresponding to the newly formed N-H proton on the N-methylanilinium cation. researchgate.net This shift demonstrates that the proton is no longer associated with the carboxylic acid but has been transferred to the nitrogen atom of the amine. Research on the related N-ethylanilinium trifluoroacetate system explicitly confirms this mechanism, noting the absence of the TFA peak and the appearance of an extra peak in the aniline (B41778) region as evidence of PIL formation. researchgate.net The extent of this proton transfer can be correlated with the chemical shift of the exchangeable proton and the acidity of the acid used. elsevierpure.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the compound. It is also used to confirm the formation of ionic liquids. researchgate.net In this compound, separate signals are observed for the carbons of the N-methylanilinium cation and the trifluoroacetate anion.

The spectrum of the cation features distinct resonances for the N-methyl carbon and the aromatic carbons. The aromatic carbons show four different signals due to their unique electronic environments, with the carbon atom directly bonded to the nitrogen (the ipso-carbon) being the most deshielded. The carbonyl carbon of the trifluoroacetate anion and the carbon of the trifluoride group also produce characteristic signals. The chemical shifts can be influenced by the solvent and the formation of hydrogen bonds with the carbonyl groups of the anion. mdpi.com

| Compound Part | Carbon Atom | Approximate Chemical Shift (δ) (ppm) |

| N-Methylanilinium Cation | N-C H₃ | ~30-35 |

| N-Methylanilinium Cation | Aromatic Carbons | ~113-148 |

| Trifluoroacetate Anion | C F₃ | ~116 (quartet due to ¹⁹F coupling) |

| Trifluoroacetate Anion | C =O | ~158 (quartet due to ¹⁹F coupling) |

Note: Approximate chemical shifts are based on data for N-methylaniline chemicalbook.com and related trifluoroacetate compounds. chemicalbook.com Exact values may vary based on solvent and experimental conditions.

Other Advanced Spectroscopic Techniques (Conceptual, if applicable)

While NMR is central to the characterization of this compound, other spectroscopic methods could provide further, complementary insights into its structure and intermolecular interactions, particularly those related to its status as a protic ionic liquid.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is exceptionally powerful for studying ionic liquids. acs.org These techniques are highly sensitive to intermolecular forces, especially hydrogen bonding, which is a key structural feature of this compound. nih.gov By analyzing the vibrational frequencies of the N-H bond in the cation and the C=O and C-F bonds in the anion, one could gain detailed information about the strength and nature of the ion-ion and ion-solvent interactions. acs.orgcnr.it For example, the formation of strong hydrogen bonds between the N-H group of the cation and the oxygen atoms of the trifluoroacetate anion would cause a noticeable shift in the N-H stretching frequency in the IR spectrum. spectroscopyonline.com Such studies can help elucidate the liquid's structure and the dynamics of the ionic network. researchgate.net

Crystallographic Studies of Related Anilinium Salts (Conceptual, based on similar compounds)

Key Conceptual Structural Features:

Primary Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the protonated amine (the donor) and the oxygen atoms of the trifluoroacetate anion (the acceptor). This N-H⁺···O=C interaction is a classic and robust feature in the crystal structures of carboxylate salts of amines. These bonds are expected to be the primary force dictating the packing of the ions in the crystal lattice.

Supramolecular Motifs: These primary hydrogen bonds often lead to the formation of well-defined supramolecular structures. For instance, studies on the crystal structure of (E)-2-(3,3,3-tri-fluoro-prop-1-en-1-yl)aniline reveal the formation of inversion dimers through pairs of N-H···F hydrogen bonds. nih.gov It is conceivable that this compound could form similar dimeric structures or one-dimensional ribbons and chains linked by N-H⁺···O hydrogen bonds.

Secondary Interactions: In addition to the primary hydrogen bonds, weaker interactions involving the fluorine atoms are likely. C-H···F interactions, where a hydrogen atom from the phenyl ring or methyl group interacts with a fluorine atom of the trifluoroacetate anion, could play a significant role in stabilizing the three-dimensional crystal packing. nih.gov N-H···π interactions, where the anilinium proton interacts with the electron cloud of a neighboring phenyl ring, are also a possibility. nih.gov

Ionic Layering: The structure may exhibit layering, with alternating sheets of cations and anions organized to maximize electrostatic and hydrogen bonding interactions. The orientation of the phenyl rings would be influenced by π-π stacking and the aforementioned weaker hydrogen bonds.

| Parameter | Expected Feature/Interaction | Basis from Related Compounds |

|---|---|---|

| Primary Interionic Interaction | Strong N-H⁺···O=C Hydrogen Bonds | Fundamental interaction in amine-carboxylate salts. |

| Potential Secondary Interactions | C-H···F Bonds; N-H···π Bonds | Observed in crystal structures of fluorinated anilines and other complex salts. nih.govnih.gov |

| Likely Supramolecular Motifs | Inversion dimers, chains, or ribbons | Common packing arrangements driven by strong, directional hydrogen bonds. nih.gov |

| Crystal System | Likely Monoclinic or Orthorhombic | Commonly observed for organic salts of this type. |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Pathways and Transition States

The reactivity of N-methylaniline and its derivatives, including N-methylaniline trifluoroacetate (B77799), is a subject of significant academic and industrial interest. Understanding the mechanistic pathways and the nature of transition states in reactions involving this compound is crucial for optimizing reaction conditions and developing novel synthetic methodologies.

N-methylaniline is a common substrate in palladium-catalyzed amination reactions, a powerful method for forming carbon-nitrogen bonds. While N-methylaniline trifluoroacetate itself is a salt, the N-methylaniline moiety readily participates in these coupling reactions. The trifluoroacetate counter-ion can influence the catalytic cycle, particularly when palladium trifluoroacetate is used as a catalyst precursor.

In the palladium-catalyzed amination of five-membered heterocyclic halides, various combinations of palladium precursors and phosphine (B1218219) ligands have been explored. For the reaction of 3-bromothiophene (B43185) with N-methylaniline, the fastest reactions were observed using the Pd(I) dimer, [PdBr(PtBu3)]2. However, for the amination of thiazoles, benzimidazoles, and benzoxazoles, the combination of palladium trifluoroacetate and the bulky electron-rich phosphine ligand PtBu3 proved to be the most effective catalyst system. acs.org The general mechanism for these reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the N-arylated amine and regenerate the Pd(0) catalyst.

The hydroamination of vinylarenes with anilines, catalyzed by phosphine-ligated palladium triflates, proceeds through a distinct pathway. nih.gov The resting state of the catalytic cycle is an η³-arylethyl diphosphine palladium triflate complex, formed from the migratory insertion of the vinylarene into a palladium hydride triflate. nih.gov This complex then reacts with the aniline (B41778) in an external attack on the η³-arylethyl ligand to form the N-phenethylaniline product. nih.gov

The N-formylation of N-methylaniline to produce N-methylformanilide is an important transformation, and several mechanistic pathways have been proposed, particularly when using carbon dioxide as a C1 source in the presence of a hydrosilane reducing agent. acs.orgrsc.org Three primary pathways are considered for this reaction. acs.org

Pathway 1: This involves the direct insertion of CO₂ into the hydrosilane to form a formoxysilane intermediate. This intermediate then reacts with N-methylaniline to yield the formamide (B127407) product. This pathway is generally favored for low-basicity amines like N-methylaniline in the absence of a catalyst. acs.org

Pathway 2: In the presence of a base catalyst, a different route is preferred. The amine and CO₂ form a carbamate (B1207046) salt, which then activates the hydrosilane. This is followed by CO₂ insertion. acs.org

Pathway 3: This involves the direct activation of the hydrosilane by a nucleophilic base catalyst, which can occur concurrently with Pathway 2. acs.org

Experimental evidence suggests that for N-methylaniline, the specific pathway is dependent on the reaction conditions. In the absence of a catalyst, Pathway 1 is the likely route. acs.org However, with a catalyst like [TBA][OAc] (tetrabutylammonium acetate), the reaction proceeds much faster via a different pathway, likely involving the activation of the hydrosilane by the base. acs.org Another proposed mechanism with an EDTA-based catalyst suggests that the catalyst activates the phenylsilane, allowing for the insertion of CO₂ to form a formate (B1220265) silanolate intermediate, which is then attacked by N-methylaniline. researchgate.net

The Reimer-Tiemann reaction provides an alternative route to formamides from secondary amines like N-methylaniline. nih.gov This pathway involves the generation of dichlorocarbene (B158193) from chloroform (B151607) and a base. The dichlorocarbene then reacts with the amine. nih.gov

In the context of acid-catalyzed condensation reactions, such as the aldol (B89426) condensation, N-methylaniline can act as a catalyst or be a substrate for side reactions. The general mechanism for an acid-catalyzed aldol condensation involves the protonation of a carbonyl compound, followed by tautomerization to its enol form. masterorganicchemistry.com This enol, acting as a nucleophile, then attacks another protonated carbonyl molecule. masterorganicchemistry.comoberlin.edu This step is typically the rate-limiting step in the process. oberlin.edu Subsequent dehydration often occurs to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.comoberlin.edu

Studies on the condensation of formaldehyde (B43269) and propanal to form methacrolein (B123484) have investigated various amines as catalysts. semanticscholar.org Aromatic amines like N-methylaniline and diphenylamine (B1679370) showed poor catalytic activity. This is attributed to the delocalization of the lone pair of electrons on the nitrogen atom into the phenyl group's π-system, which stabilizes the molecule and reduces its nucleophilicity, making it less likely to initiate the condensation by attacking formaldehyde. semanticscholar.org

The N-dealkylation of N-alkylanilines is a key metabolic reaction catalyzed by cytochrome P450 (P450) enzymes. The mechanism of this process is complex and can proceed through different pathways, primarily a hydrogen atom transfer (HAT) mechanism or a single-electron transfer (SET) mechanism. nih.govwashington.edu

Theoretical studies on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by P450 models provide significant insight. rsc.orgnih.gov The reaction is a two-step process:

Cα–H hydroxylation: The first step is the hydroxylation of the carbon atom alpha to the nitrogen, forming a carbinolamine complex. This initial Cα–H activation is the rate-limiting step and proceeds via a hydrogen atom transfer (HAT). rsc.orgnih.gov

Decomposition: The unstable carbinolamine intermediate then decomposes to yield an aldehyde (formaldehyde from the methyl group) and the dealkylated amine (N-cyclopropylaniline or N-methylaniline). rsc.orgnih.gov This decomposition in a non-enzymatic environment is often assisted by water through a proton-transfer process. nih.gov

For N,N-dialkylanilines, evidence also supports a one-electron transfer (SET) pathway. nih.gov In this mechanism, an electron is transferred from the nitrogen atom to the active oxidant of the P450 enzyme, forming an aminium radical cation. This is followed by deprotonation of the adjacent carbon, leading to the formation of the carbinolamine intermediate. The choice between HAT and SET can be influenced by the electronic properties of the aniline substrate. nih.govwashington.edu For instance, electron-withdrawing substituents on the aniline ring can shift the mechanism. nih.gov

Table 1: Comparison of Proposed N-Dealkylation Mechanisms

| Feature | Hydrogen Atom Transfer (HAT) | Single-Electron Transfer (SET) |

|---|---|---|

| Initial Step | Abstraction of a hydrogen atom from the α-carbon. rsc.orgnih.gov | Transfer of an electron from the nitrogen atom. nih.govwashington.edu |

| Key Intermediate | Carbon radical. washington.edu | Aminium radical cation. nih.gov |

| Rate-Limiting Step | Cα–H bond activation. nih.gov | Can be electron transfer or subsequent deprotonation. nih.gov |

| Influencing Factors | C-H bond dissociation energy. rsc.orgnih.gov | Oxidation potential of the amine. washington.edu |

Kinetic and Thermodynamic Studies

The concentration of reactants is a fundamental parameter influencing reaction kinetics. In reactions involving N-methylaniline, its concentration directly impacts the reaction rate.

In the context of palladium-catalyzed aminations, the reaction rate can exhibit a complex dependence on the concentrations of the amine, aryl halide, catalyst, and base. For the reaction of 2-bromothiophene (B119243) with N-methylaniline, kinetic studies showed that the reaction immediately ceased upon the addition of other, less reactive amines like hexylamine (B90201) or aniline, indicating competitive binding to the palladium catalyst is a critical factor. acs.org While a direct kinetic study on the concentration of this compound is not available, studies on similar systems provide valuable insights. For instance, in gold-catalyzed hydroamination reactions, the rate can show different orders of dependence on the amine concentration depending on the specific mechanism and rate-limiting step. researchgate.net

For acid-catalyzed condensation reactions, the kinetics are typically second-order with respect to the aldehyde concentration, as the rate-limiting step is the reaction between the enol and a protonated aldehyde molecule. oberlin.edu The rate also increases with higher acid concentrations. oberlin.eduoberlin.edu If N-methylaniline were acting as a catalyst in such a system, the rate would likely show a first-order dependence on its concentration, assuming it participates in the rate-determining step.

Table 2: Factors Influencing Reaction Rates in N-Methylaniline Reactions

| Reaction Type | Key Reactant/Catalyst | Observed Kinetic Dependence | Reference |

|---|---|---|---|

| Pd-Catalyzed Amination | Base (NaOCEt₃) | The observed rate constant (kobs) shows a complex, non-linear dependence on the base concentration, suggesting a multi-step equilibrium involving the base. | acs.org |

| Acid-Catalyzed Aldol Condensation | Aldehyde | The reaction is typically second-order in aldehyde concentration. | oberlin.edu |

| Acid-Catalyzed Aldol Condensation | Acid (H₂SO₄) | The rate constant increases with increasing sulfuric acid concentration. | oberlin.eduoberlin.edu |

| Gold-Catalyzed Hydroamination | Catalyst | The reaction rate is dependent on the catalyst concentration. | researchgate.net |

Compound Index

Role of Counterions and Their Impact on Reactivity (based on similar salts)

The counterion plays a pivotal role in defining the properties and reactivity of a salt. nih.govnih.gov In this compound, the trifluoroacetate anion (TFA⁻) is not merely a spectator ion but actively influences the compound's behavior. nih.govgenscript.com

The TFA counterion is introduced during synthesis and purification processes, especially in peptide chemistry where trifluoroacetic acid is used for cleavage from solid supports and as a mobile phase additive in HPLC. genscript.comnih.govambiopharm.com The properties of the resulting salt are highly dependent on the nature of this counterion. nih.gov For instance, the choice of counterion affects the physicochemical properties of peptide formulations, including stability and solubility. nih.govambiopharm.com Studies on peptide fibril formation have shown that kinetics can be strongly influenced by the counterion; processes that are accelerated with a chloride counterion may be contrasted with the effects of a TFA salt. nih.gov

Furthermore, the TFA counterion can impact reactivity in various chemical systems. While often considered non-coordinating, it can participate in or interfere with reactions. nih.govgenscript.com For example, TFA residues have been shown to affect biological assays, sometimes inhibiting cell growth or acting as allosteric modulators of receptors. genscript.com The exchange of the TFA counterion for another, such as acetate (B1210297) or chloride, is often a necessary step to avoid these interferences and is a common practice in peptide and pharmaceutical development. nih.govambiopharm.comresearchgate.net The properties of amorphous salts, including their glass transition temperature and crystallization tendency, are also significantly influenced by the identity of the counterion. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure and reactivity of molecules like N-methylaniline and its derivatives.

DFT calculations are instrumental in elucidating the mechanisms of reactions involving N-methylaniline. Studies on related systems, such as the chlorination of aniline (B41778), have used DFT to map the potential energy surface of the reaction. researchgate.net These calculations identified four stationary points, confirming that the reaction's orientation is dictated by the stability of the Wheland intermediate. researchgate.net

In the context of N-methylation of aniline, DFT has been employed to understand the synergistic effects of catalysts. For instance, research on Pd/Cu alloy catalysts showed that the electronic properties of the catalytic surface, as revealed by DFT, could explain the observed catalytic activities for N-methylation. researchgate.net Similarly, computational studies on the reaction between 4-methyl aniline and hydroxyl radicals used the M06-2X and CCSD(T) methods to compute the reaction mechanism and kinetics, identifying the primary products and calculating rate coefficients over a range of temperatures. mdpi.com DFT has also been used to explore the adsorption and decomposition of N-methylaniline on catalytic surfaces like Pt(111), revealing how molecular coverage influences bond activation and reaction pathways, such as C-N bond cleavage. nih.gov

Table 1: Selected DFT Functionals and Basis Sets in Aniline Reaction Studies

| Study Subject | DFT Method/Functional | Basis Set | Key Finding | Reference |

| 4-Methyl Aniline + OH | M06-2X / CCSD(T) | 6-311++G(3df,2p) | Calculation of reaction mechanism and rate coefficients. mdpi.com | mdpi.com |

| Aniline Chlorination | Not Specified | Not Specified | Mechanism proceeds via a stable Wheland intermediate. researchgate.net | researchgate.net |

| N-Methylation of Aniline | Not Specified | Not Specified | Electronic properties of catalyst surface explain activity. researchgate.net | researchgate.net |

| N-Methylaniline on Pt(111) | Not Specified | Not Specified | Coverage dictates bond activation and reaction pathway. nih.gov | nih.gov |

This table is interactive. Click on the headers to sort.

The solvent plays a critical role in chemical reactions, and computational models are essential for understanding these effects. Solvation models are broadly categorized as implicit or explicit. numberanalytics.com

Implicit models, such as the Solvation Model based on Density (SMD) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), treat the solvent as a continuous medium. numberanalytics.com These are widely used to study reaction mechanisms and thermodynamic properties. numberanalytics.com Explicit models, like Quantum Mechanics/Molecular Mechanics (QM/MM) methods, represent individual solvent molecules, offering a more detailed view, which is particularly useful for studying specific interactions like hydrogen bonding. numberanalytics.comnih.gov

For a salt like N-Methylaniline Trifluoroacetate (B77799), the choice of solvent is critical. The trifluoroacetate anion is hydrophilic, and its interactions with protic or aprotic solvents would significantly influence the reactivity of the N-methylanilinium cation. mdpi.com Solvation models can predict how different solvents stabilize the ionic components, affecting reaction barriers and equilibrium constants. For example, studies on other ionic reactions have shown that solvent presence can increase the intrinsic barrier of a process by preferentially stabilizing the reactants and intermediates over the transition state. nist.gov

Ab Initio Studies of Nitrenium Ions and Related Intermediates (contextual to N-methylaniline)

Ab initio molecular orbital calculations, which are based on first principles without experimental parameters, provide high accuracy for studying reactive intermediates. Nitrenium ions are key intermediates in the oxidation of aromatic amines. nist.gov

Highly correlated ab initio calculations have been performed on a series of substituted singlet nitrenium ions (R-N-H⁺), including the methyl-substituted ion, which serves as a model for the intermediate derived from N-methylaniline. nist.gov These studies investigated the reactions of nitrenium ions with water in both the gas phase and in solution. The calculations revealed that the reaction proceeds without a barrier to form an ylide-like intermediate, which then rearranges to a protonated hydroxylamine. nist.gov The stability of these intermediates and the energy of the transition states were found to be highly dependent on the substituent (e.g., methyl group) and the presence of a solvent. nist.gov

Table 2: Calculated Energetics for Methylnitrenium Ion Reaction with Water (Gas Phase)

| Species | Description | Relative Energy (kJ/mol) | Method | Reference |

| [CH₃-N-H]⁺ + H₂O | Reactants | 0.0 | QCISD(T)/6-311++G | nist.gov |

| [H-N(CH₃)-OH₂]⁺ | Ylide-like Intermediate | -339.6 | QCISD(T)/6-311++G | nist.gov |

| Transition State | 1,2-Hydrogen Shift | -246.5 | QCISD(T)/6-311++G | nist.gov |

| [CH₃NH₂OH]⁺ | Product (Protonated Hydroxylamine) | -405.3 | QCISD(T)/6-311++G | nist.gov |

This table is interactive. Users can sort data by clicking column headers.

Molecular Dynamics Simulations for Solvent Effects (conceptual, based on similar systems)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into the dynamic aspects of solvation. For an ionic compound like N-Methylaniline Trifluoroacetate, MD simulations can reveal how the solvent organizes around the N-methylanilinium cation and the trifluoroacetate anion. nrel.gov

For this compound, MD simulations could be used to:

Visualize the solvation shells around the cation and anion.

Calculate the radial distribution functions to understand the average distance and coordination of solvent molecules.

Study the dynamics of ion pairing and dissociation in different solvents.

Determine how water, if present, interacts with the ester-like carbonyl groups of the trifluoroacetate anion and the N-H group of the cation. nih.gov

Electronic Structure Analysis of this compound

The electronic structure of this compound dictates its fundamental chemical properties. The compound consists of an N-methylanilinium cation and a trifluoroacetate anion. sigmaaldrich.comnih.gov The positive charge in the cation is formally on the nitrogen, but it is delocalized across the aromatic ring through resonance. The trifluoroacetate anion is stabilized by the strong electron-withdrawing effect of the three fluorine atoms.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify charge distribution and analyze donor-acceptor interactions between the cation and anion. mdpi.com DFT calculations on related systems have been used to probe the electronic properties of catalysts that facilitate reactions of anilines. researchgate.net Furthermore, experimental data from photoelectron spectroscopy, often correlated with theoretical calculations, provides values for the ionization energy of the neutral N-methylaniline molecule. nist.gov

The interaction between the N-methylanilinium cation and the trifluoroacetate anion is primarily electrostatic but also involves hydrogen bonding between the N-H group of the cation and the carboxylate oxygen atoms of the anion. Understanding this interaction is key to explaining the compound's physical properties, such as its melting point (65-66 °C) and stability. sigmaaldrich.com

Applications of N Methylaniline Trifluoroacetate in Advanced Organic Synthesis

Catalysis and Promotor Roles

The unique properties of N-methylaniline trifluoroacetate (B77799), arising from the combination of a bulky amine cation and a non-coordinating trifluoroacetate anion, allow it to function effectively in several catalytic roles.

As a Phase Transfer Catalyst

While specific research detailing N-methylaniline trifluoroacetate as a phase transfer catalyst is not extensively documented in readily available literature, its salt structure suggests potential in this area. Phase transfer catalysts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary. The lipophilic nature of the N-methylanilinium cation could enable the transport of anions into an organic phase, a key characteristic of quaternary ammonium-based phase transfer catalysts. Further investigation is required to fully characterize its efficacy and scope in this application.

As an Acid Catalyst in Condensation Reactions

This compound, being the salt of a weak base and a strong acid, can function as an effective acid catalyst. This is particularly useful in condensation reactions, such as the formation of imines from ketones and amines. The catalytic cycle typically involves the protonation of the carbonyl oxygen by the acidic component, which activates the carbonyl group toward nucleophilic attack by the amine. The trifluoromethyl group on the acetate (B1210297) anion enhances the acidity of the catalyst. This type of catalysis is advantageous as it is often milder than using strong mineral acids, potentially leading to higher yields and fewer side products, especially with sensitive substrates. nih.gov Solid acid catalysts like Nafion-H and Montmorillonite K-10, which possess strong acidic sites, have been shown to be effective for such transformations, and this compound can be considered a homogeneous analogue. nih.gov

In Asymmetric Hydroboration (via N-methylaniline derivatives)

Asymmetric hydroboration is a powerful method for the enantioselective synthesis of alcohols. While N-methylaniline itself is not chiral, it can be used as a precursor to create chiral ligands for this transformation. The core concept involves the reaction of a prochiral alkene with a borane (B79455) reagent in the presence of a chiral catalyst. Derivatives of N-methylaniline can be synthesized to incorporate chiral auxiliaries. These modified N-methylaniline derivatives can then coordinate to the boron center, creating a chiral environment that directs the hydroboration to one face of the alkene, resulting in an enantiomerically enriched product. The trifluoroacetate salt itself is not directly involved in the asymmetric induction but could be used in the synthesis or purification of the N-methylaniline derivatives.

Reagent for Functional Group Transformations

Beyond its catalytic roles, this compound and its constituent parts are involved in important functional group transformations.

N-Formylation of Amines with Carbon Dioxide and Hydrosilanes

A significant application involving N-methylaniline is in the N-formylation of amines using carbon dioxide as a C1 source and hydrosilanes as reducing agents. acs.orgresearchgate.netrsc.org This reaction is a green and efficient method for synthesizing formamides, which are important intermediates in organic synthesis. In this process, N-methylaniline can act as both a reactant and a catalyst. The reaction mechanism can be complex and depends on the specific conditions and substrates. acs.org One proposed pathway involves the formation of a carbamate (B1207046) salt from the amine and CO2, which then activates the hydrosilane. acs.org In some cases, a catalyst-free system is possible, where the solvent plays a crucial role in promoting the reaction. rsc.org The presence of an acid or a base can significantly influence the reaction pathway and rate. While this compound may not be the explicit catalyst, the interplay between an amine like N-methylaniline and an acid is central to some of the proposed mechanisms.

The table below summarizes the results for the N-formylation of N-methylaniline under various catalytic conditions, illustrating the impact of different catalysts and reaction parameters on the conversion and selectivity of the reaction.

Table 1: N-Formylation of N-methylaniline with CO2 and Hydrosilanes

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| [NiCl2(tpm)]·3H2O | NaBH4 | Acetonitrile | 80 | 24 | >99 | 15 (formamide) |

| [PdCl2(tpm)] | NaBH4 | Acetonitrile | 80 | 24 | 55 | 100 (formamide) |

| Catalyst-free | Phenylsilane | - | - | - | - | - |

| [TBA][OAc] | Phenylsilane | - | - | - | - | - |

Data sourced from multiple studies highlighting different catalytic systems. acs.orgnih.gov

Deprotection of Nitrogen-Protecting Groups (e.g., N-Boc)

The trifluoroacetate component of this compound makes it a valuable reagent for the removal of acid-labile nitrogen-protecting groups, most notably the tert-butoxycarbonyl (N-Boc) group. The Boc group is widely used in peptide synthesis and complex molecule construction to temporarily block the reactivity of amine functionalities. Its removal requires acidic conditions, and trifluoroacetic acid (TFA) is a standard reagent for this transformation due to its efficacy and volatility, which simplifies product purification.

This compound can act as a convenient source of trifluoroacetic acid for this purpose. The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the acid, followed by the collapse of the intermediate to release the free amine, isobutylene, and carbon dioxide. The reaction is typically fast and clean.

Table 1: General Conditions for N-Boc Deprotection using TFA This table represents typical conditions for TFA-mediated deprotection; this compound would serve as the TFA source.

| Parameter | Condition |

|---|---|

| Reagent | Trifluoroacetic Acid (TFA) |

| Solvent | Dichloromethane (DCM) |

| Concentration | Often used neat or as a 25-50% solution in DCM |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 30 minutes to a few hours |

Derivatization in Trifluoroacetylation Methods

Trifluoroacetylation, the process of introducing a trifluoroacetyl group (-COCF₃) onto a molecule, is a common derivatization technique. While highly reactive reagents like trifluoroacetic anhydride (B1165640) are often used, this compound can be a precursor in related methods. The trifluoroacetic acid derived from the salt can be used to generate trifluoroacetylating agents in situ or be used in exchange reactions. Phenyl trifluoroacetate, for example, is a known reagent that facilitates the trifluoroacetylation of amino acids under nearly neutral conditions.

Synthesis of Complex Organic Molecules and Active Intermediates

The structural components of this compound are valuable building blocks in the synthesis of intricate organic structures, particularly those with pharmaceutical relevance.

In the Preparation of Pharmaceutically Relevant Scaffolds

N-methylaniline and its derivatives are recognized as important intermediates and structural motifs in medicinal chemistry. echemi.com They serve as foundational building blocks for a variety of pharmaceutical compounds designed to treat a range of conditions, including cancer and infectious diseases. The N-methylaniline moiety can be tailored and incorporated into larger molecules to optimize pharmacological activity, binding affinity, and metabolic stability. echemi.com Its role as an intermediate is crucial in the production of numerous active pharmaceutical ingredients. imarcgroup.com

Precursor in HIV Capsid Modulator Synthesis

A significant application of the N-methylaniline structure is in the development of antivirals targeting the HIV capsid protein (CA). Small molecules that bind to the capsid can disrupt its assembly and function, offering a unique mechanism of action against the virus. The N-methylaniline moiety is a key feature of the potent HIV-1 capsid inhibitor PF74. In redesigning and optimizing PF74, the N-methyl group on the aniline (B41778) was identified as a critical component for van der Waals interactions within the protein's binding pocket. Therefore, N-methylaniline serves as a crucial precursor and a fundamental part of the scaffold for this class of HIV inhibitors.

Synthesis of Fluorescent Probes (e.g., Rhodol-based)

Aniline and its derivatives, including N-methylaniline, are foundational precursors in the synthesis of a wide array of dyes and pigments. echemi.com This utility extends to the creation of fluorescent probes, which are indispensable tools in biological imaging and sensing. While not always a direct component of the fluorophore itself, the N-methylaniline structure can be incorporated as a modulatory group or a building block in more complex dye systems. For instance, the electronic properties of aniline derivatives can be used to tune the absorption and emission spectra of a fluorescent molecule.

C3-Selective Formylation of Indoles

In a notable application, N-methylaniline itself can serve as a formylating agent. Research has demonstrated a method for the C3-selective formylation of both N-H and N-substituted indoles using N-methylaniline as the source of the formyl group (-CHO). This reaction is catalyzed by tetrabutylammonium (B224687) iodide (nBu₄NI) and provides a direct route to 3-formylindoles, which are important intermediates in the synthesis of various biologically active compounds. echemi.com

N Methylaniline Trifluoroacetate As a Protic Ionic Liquid in Research

Formation and Characterization as a Protic Ionic Liquid

N-Methylaniline trifluoroacetate (B77799) is formed through a straightforward acid-base neutralization reaction. rsc.org This typically involves the dropwise addition of trifluoroacetic acid to N-methylaniline, often in a suitable solvent like diethyl ether and under controlled temperature conditions, such as an ice bath, due to the exothermic nature of the reaction. aidic.it The resulting product is a white crystalline solid.

The formation of a protic ionic liquid is characterized by the proton transfer from the Brønsted acid (trifluoroacetic acid) to the Brønsted base (N-methylaniline). While detailed characterization data specifically for N-Methylaniline trifluoroacetate as a PIL is not extensively reported in the literature, the properties of similar PILs suggest that it would exhibit characteristics such as low vapor pressure, thermal stability, and ionic conductivity. researchgate.net The general properties of PILs are influenced by factors like the extent of proton transfer and the resulting hydrogen bond network. rsc.org

Below is a table summarizing some of the known physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀F₃NO₂ |

| Molecular Weight | 221.18 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 65-66 °C |

| CAS Number | 29885-95-8 |

Applications as a Reaction Medium and Electrolyte

The unique properties of this compound as a protic ionic liquid make it a versatile compound in various chemical applications, ranging from a solvent in polymerization reactions to a catalyst and medium in organic synthesis.

While the direct use of this compound as the primary solvent and electrolyte for the electropolymerization of polyanilines is not extensively documented in dedicated studies, its constituent components are highly relevant to this field. N-methylaniline is a known precursor for the synthesis of poly(N-methylaniline), a derivative of polyaniline. The electropolymerization process is typically carried out in an acidic medium, which is necessary to protonate the aniline (B41778) monomers.

Given that this compound is a salt formed from N-methylaniline and a strong acid, it inherently provides both the monomer precursor and the acidic environment required for electropolymerization. The trifluoroacetate anion could also act as the charge-balancing dopant in the resulting conductive polymer. The properties of the ionic liquid, such as its viscosity and conductivity, would be expected to influence the morphology, conductivity, and processability of the synthesized polyaniline film. Further research is needed to fully explore and characterize the role of this compound as a dedicated medium for the electropolymerization of polyanilines.

This compound has been successfully employed as a reagent and reaction medium in several solution-phase organic reactions. Its ability to act as a proton source and a non-volatile solvent makes it an attractive option for various synthetic transformations.

One notable application is in the Mannich-type reaction for the synthesis of α-methylene ketones. In this context, N-Methylanilinium trifluoroacetate reacts with paraformaldehyde to form an iminium intermediate in situ. This intermediate then reacts with a ketone, such as α-tetralone, to yield the corresponding α-methylene ketone. The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) under reflux. The use of N-Methylanilinium trifluoroacetate is advantageous as it minimizes the polymerization of the reactive iminium intermediate.

Another significant application is in the Prins reaction . For instance, it has been used to promote the Prins reaction of α-methylene-α-tetralone dimers with paraformaldehyde, leading to the generation of new molecular scaffolds. ua.pt This highlights its utility in facilitating carbon-carbon bond formation and constructing complex molecular architectures.

The table below summarizes key solution-phase reactions where this compound has been utilized.

| Reaction Type | Substrates | Role of this compound | Key Findings |

| Mannich-type Reaction | α-tetralone, paraformaldehyde | Reagent to form iminium intermediate | Efficient synthesis of α-methylene ketones; minimizes polymerization. |

| Prins Reaction | α-methylene-α-tetralone dimers, paraformaldehyde | Promoter | Generation of novel molecular scaffolds. ua.pt |

| Modified Eschenmoser Methylenation | Ketones | Reagent | Used in the total synthesis of natural products like crinipellin (B1207540) A. rsc.org |

| Anionic Annulation | Functionalized enones, cyanophthalides | Reagent in a multi-step synthesis | Utilized in the synthesis of brasiliquinones. thieme-connect.com |

Analytical Chemistry Applications Contextual to the Compound Itself, Not the Broader Use of N Methylaniline

Use as a Derivatizing Agent in Chromatography

Derivatization is a common strategy in chromatography to modify analytes, rendering them more volatile, improving their thermal stability, and enhancing their detectability. While specific research detailing the use of N-Methylaniline trifluoroacetate (B77799) as a primary derivatizing agent is limited, its constituent parts, N-methylaniline and the trifluoroacetyl group, suggest a theoretical potential for such applications.

The trifluoroacetyl group, introduced by reagents like trifluoroacetic anhydride (B1165640), is known to effectively derivatize compounds with active hydrogens, such as alcohols and amines. This process can improve their chromatographic behavior, particularly in gas chromatography (GC), by increasing their volatility and reducing peak tailing. For instance, the derivatization of fatty acids and steroids often employs reagents that introduce fluorinated groups to enhance detection by electron capture detectors (ECD) and improve mass spectrometric fragmentation patterns.

Although direct evidence is scarce, it is conceivable that N-Methylaniline trifluoroacetate could act as a trifluoroacetylating agent under certain conditions, transferring the trifluoroacetyl group to an analyte. However, more common and efficient reagents for this purpose, such as trifluoroacetic anhydride (TFAA) and N-methyl-bis(trifluoroacetamide) (MBTFA), are typically employed. gcms.cz The primary byproduct of a reaction with MBTFA, N-methyltrifluoroacetamide, is noted to be stable and volatile, minimizing interference in GC analysis. gcms.cz

Further research would be necessary to establish the efficacy and reaction conditions for this compound as a derivatizing agent for various classes of compounds.

Applications in Spectroscopic Analysis (as a solvent/medium)

The application of this compound as a solvent or medium in spectroscopic analysis is an area of potential interest, primarily due to its nature as a protic ionic liquid (PIL). PILs are formed by the proton transfer between a Brønsted acid and a Brønsted base and can exhibit unique solvating properties. sigmaaldrich.com The combination of N-methylaniline and trifluoroacetic acid is known to form such a PIL. sigmaaldrich.com

The utility of a substance as a solvent in spectroscopy depends on its transparency in the spectral region of interest and its interactions with the analyte. Trifluoroacetic acid (TFA) itself is sometimes used as a solvent or co-solvent in UV-Vis spectroscopy, particularly to protonate species and observe resulting spectral shifts.

The 1H NMR spectrum of this compound has been documented in different deuterated solvents, providing information about its own chemical structure. The chemical shifts observed are dependent on the solvent used, highlighting the interaction between the compound and its environment.

Table 1: 1H NMR Chemical Shifts of this compound in Different Solvents

| Solvent | Chemical Shift (ppm) of N-H Proton | Chemical Shift (ppm) of Aromatic Protons | Chemical Shift (ppm) of Methyl Protons |

| DMSO-d6 | 9.70 | 7.34, 7.08, 7.05 | 2.84 |

| D2O | Not observed (exchanged) | 7.57, 7.51, 7.45 | 3.08 |

Data sourced from publicly available spectral databases.

The potential of this compound as a specialized medium for spectroscopic studies, for example in fluorescence quenching or to study solvent effects on reaction mechanisms, remains an area for further investigation. Its ionic nature could provide a unique environment for studying charged or highly polar analytes.

Advanced Materials Science Research Focus on Synthesis of Materials, Not Properties of Nma.tfa Itself

Precursor in the Synthesis of Polymers and Coatings

N-Methylaniline trifluoroacetate (B77799) is a key monomer in the synthesis of poly(N-methylaniline) (PNMA), a conductive polymer with a range of potential applications. The salt's utility stems from the N-methylaniline cation, which can undergo polymerization, and the trifluoroacetate anion, which acts as a dopant, influencing the polymer's conductivity and processability. The synthesis of polymers from N-methylaniline can be achieved through various methods, including chemical oxidative polymerization and electropolymerization. mdpi.commdpi.com

In chemical oxidative polymerization, an oxidizing agent, such as ammonium (B1175870) persulfate, is used to initiate the polymerization of the N-methylaniline cation in an acidic medium. mdpi.comnih.gov The trifluoroacetic acid component of the salt provides the acidic environment necessary for the reaction to proceed efficiently. The trifluoroacetate anion can become incorporated into the polymer backbone as a dopant, which is essential for achieving the desired electronic properties. The general mechanism involves the oxidation of N-methylaniline monomers to form radical cations, which then couple to form the polymer chain. mdpi.com

Application in Poly(N-methylaniline) Synthesis and Modification

The use of N-Methylaniline trifluoroacetate in the synthesis of poly(N-methylaniline) offers several advantages. The trifluoroacetate anion is a relatively large and weakly coordinating anion, which can lead to a more ordered polymer structure and improved solubility in certain organic solvents. This enhanced solubility is a significant advantage over the parent polyaniline, which is notoriously difficult to process. mdpi.com

Research has shown that the properties of PNMA are highly dependent on the synthetic conditions, including the nature of the dopant anion. While specific studies focusing exclusively on the trifluoroacetate anion are not abundant, the principles established from research on other acidic dopants can be extrapolated. For instance, the size and charge of the anion affect the doping level and the conformation of the polymer chains, which in turn dictate the material's electrical conductivity and optical properties.

The modification of PNMA properties can also be achieved by controlling the polymerization conditions. For example, the concentration of the this compound monomer and the choice of solvent can influence the molecular weight and morphology of the resulting polymer. mdpi.comabo.fi The electropolymerization of N-methylaniline has been studied in various solvents, and it has been found that the solvent can affect the film formation and the role of protonation in the polymerization process. abo.firesearchgate.net

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 29885-95-8 | sigmaaldrich.comscbt.com |

| Molecular Formula | C9H10F3NO2 | scbt.com |

| Molecular Weight | 221.18 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 65-66 °C | sigmaaldrich.com |

Table 2: Research Findings on Poly(N-methylaniline) Synthesis

| Synthesis Method | Key Findings | References |

| Chemical Oxidative Polymerization | The choice of anionic surfactant and its concentration significantly impacts the electrical conductivity, doping level, and morphology of PNMA. | mdpi.com |

| Mechanochemical synthesis offers a solvent-free alternative for producing polyanilines. | mdpi.com | |

| Electropolymerization | Protonation, facilitated by the acidic medium, is crucial for the propagation of longer conjugated polymer chains. | abo.firesearchgate.net |

| The solvent used during electropolymerization influences the formation and properties of the PNMA film. | abo.firesearchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。